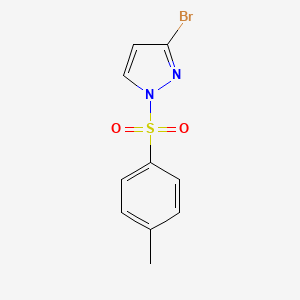

3-Bromo-1-tosyl-1H-pyrazole

Description

Significance of Pyrazole (B372694) Core Structures in Modern Organic Synthesis

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone in organic and medicinal chemistry. organic-chemistry.org First identified by Ludwig Knorr in 1883, this structural motif is not merely a synthetic curiosity but a privileged scaffold found in a multitude of biologically active compounds. hxchem.net The pyrazole nucleus is a key component in various pharmaceuticals, including the anti-inflammatory drug celecoxib, the H2-receptor agonist betazole, and the anti-obesity agent rimonabant. beilstein-archives.org

The value of pyrazoles extends beyond their direct biological roles; they are highly versatile building blocks in organic synthesis. organic-chemistry.org Their aromatic nature and the presence of multiple reaction sites allow for the construction of more complex, fused heterocyclic systems. organic-chemistry.orgguidechem.com Derivatives such as 3(5)-aminopyrazoles are frequently used as precursors for synthesizing condensed systems like pyrazolo[1,5-a]pyrimidines. organic-chemistry.org The inherent reactivity of the pyrazole ring, with its distinct electronic properties, makes it a reliable and adaptable component for creating diverse molecular architectures for applications in materials science and agrochemicals. guidechem.comlookchem.com

Evolution of Functionalization Strategies for Pyrazole Systems

The methods for synthesizing and functionalizing pyrazoles have evolved significantly over time. Classical approaches have historically relied on the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. guidechem.com Another traditional route involves the [3+2] cycloaddition reaction between diazo compounds and alkynes. guidechem.com While effective, these methods can sometimes suffer from harsh reaction conditions, long reaction times, and a lack of regioselectivity. guidechem.comnih.gov

In recent decades, research has focused on developing more efficient, selective, and milder functionalization strategies. A major advancement has been the advent of transition-metal-catalyzed C-H functionalization. nih.gov This modern approach allows for the direct introduction of new carbon-carbon and carbon-heteroatom bonds onto the pyrazole ring without the need for pre-functionalized starting materials, offering a more atom-economical pathway to complex pyrazoles. nih.gov Furthermore, innovations in electrophilic cyclization reactions have enabled the synthesis of substituted pyrazoles with excellent regioselectivity under mild conditions. nih.gov The development of multicomponent reactions (MCRs) and the use of green chemistry tools like microwave-assisted synthesis have also streamlined the production of pyrazole derivatives, making the process more efficient and environmentally compatible. guidechem.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-(4-methylphenyl)sulfonylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2S/c1-8-2-4-9(5-3-8)16(14,15)13-7-6-10(11)12-13/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPRATGWCKDEOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Chemistry of 3 Bromo 1 Tosyl 1h Pyrazole

The compound 3-Bromo-1-tosyl-1H-pyrazole (CAS No. 1422344-41-9) is a specialized derivative that combines several key features making it a valuable synthetic intermediate. The tosyl (p-toluenesulfonyl) group on the nitrogen atom acts as a robust protecting group and an electron-withdrawing group, which modifies the reactivity of the pyrazole (B372694) ring. The bromine atom at the 3-position provides a reactive handle for a wide array of chemical transformations, particularly in cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1422344-41-9 |

| Molecular Formula | C₁₀H₉BrN₂O₂S |

| Molecular Weight | 301.16 g/mol |

| IUPAC Name | 3-bromo-1-(toluene-4-sulfonyl)-1H-pyrazole |

The synthesis of N-tosylated pyrazoles can be achieved through various modern synthetic protocols. One notable method is the temperature-controlled electrophilic cyclization of tosylhydrazones with alkynes, which can proceed without the need for transition-metal catalysts or external oxidants. nih.gov This approach offers a practical and divergent route to either pyrazoles or their N-tosylated analogues by simply adjusting the reaction temperature. nih.gov The table below presents research findings from a study on the synthesis of various substituted 1-tosyl-1H-pyrazoles, demonstrating the yields and conditions for creating analogues of the target compound. nih.gov

Table 2: Research Findings on the Synthesis of Substituted 1-Tosyl-1H-pyrazoles

| Product Compound | Substituents (R1, R2) | Yield (Method A / B) |

| 5-phenyl-3-(p-tolyl)-1-tosyl-1H-pyrazole | R1=p-tolyl, R2=phenyl | 98% / 95% |

| 3-(4-chlorophenyl)-5-phenyl-1-tosyl-1H-pyrazole | R1=4-chlorophenyl, R2=phenyl | 92% / 90% |

| 3-(4-bromophenyl)-5-phenyl-1-tosyl-1H-pyrazole | R1=4-bromophenyl, R2=phenyl | 93% / 89% |

| 5-phenyl-3-(m-tolyl)-1-tosyl-1H-pyrazole | R1=m-tolyl, R2=phenyl | 95% / 91% |

| 3-(3-fluorophenyl)-5-phenyl-1-tosyl-1H-pyrazole | R1=3-fluorophenyl, R2=phenyl | 93% / 91% |

| 5-(4-methoxyphenyl)-3-phenyl-1-tosyl-1H-pyrazole | R1=phenyl, R2=4-methoxyphenyl | 94% / 92% |

Yields correspond to synthesis in ionic liquids (A) or ethanol (B145695) (B) as described in the cited research. nih.gov

The presence of the bromine atom on this compound makes it an ideal substrate for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide variety of substituents (aryl, alkyl, alkynyl, etc.) at the C3-position, enabling the construction of complex molecular frameworks from a simple, well-defined starting material. The tosyl group can be removed later in a synthetic sequence if the unprotected pyrazole is the desired final product. This strategic combination of a stable protecting group and a reactive coupling site underscores the utility of this compound as a key building block in discovery chemistry.

Synthetic Methodologies for this compound and Related Derivatives

The synthesis of this compound, a key heterocyclic building block, involves strategic chemical transformations focusing on the regioselective introduction of a bromine atom at the C3 position of the pyrazole ring and the protection of the N1 position with a tosyl group. These methodologies are crucial for the development of more complex molecules in medicinal and materials chemistry. This article delves into the primary synthetic routes, including regioselective bromination, N-tosyl protection, and the application of convergent and divergent synthetic strategies.

Reactivity and Reaction Mechanisms of 3 Bromo 1 Tosyl 1h Pyrazole Derivatives

Reactivity of the C3-Bromo Moiety

The bromine atom at the C3 position of the pyrazole (B372694) ring is the primary site for carbon-carbon and carbon-heteroatom bond formation. Its reactivity is modulated by the N-tosyl group, which enhances the electrophilicity of the pyrazole ring.

Cross-Coupling Reactions at the Bromine-Substituted C3 Position

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heteroaromatic compounds. For 3-bromo-1-tosyl-1H-pyrazole, these reactions provide efficient pathways to introduce a variety of substituents at the C3 position.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound. While specific studies on this compound are not extensively documented, the reactivity of similar 3-bromopyrazole derivatives provides a strong indication of its expected behavior. Generally, N-protected 3-bromopyrazoles readily participate in Suzuki-Miyaura coupling with various aryl- and heteroarylboronic acids. nih.gov The N-tosyl group, being electron-withdrawing, is expected to facilitate the oxidative addition of the palladium(0) catalyst to the C-Br bond, a key step in the catalytic cycle.

The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos, XPhos), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a solvent system, often a mixture of an organic solvent like dioxane or toluene with water. nih.govmdpi.com The general conditions for Suzuki-Miyaura coupling of related bromopyrazoles are summarized in the table below.

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane / H₂O | 80-100 | Good to Excellent |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene / EtOH / H₂O | 100 | Good |

| XPhosPdG3 / XPhos | K₂CO₃ | THF | 80 | Moderate to Good |

This table represents typical conditions for Suzuki-Miyaura couplings of N-protected 3-bromopyrazoles and is illustrative of the expected conditions for this compound.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. chem-station.com This reaction is a valuable method for the introduction of alkynyl groups onto the pyrazole scaffold. The reactivity of this compound in Sonogashira coupling is anticipated to be high, allowing for the synthesis of 3-alkynyl-1-tosyl-1H-pyrazoles. These products can serve as versatile intermediates for further chemical transformations.

Typical Sonogashira coupling conditions involve a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), a base (typically an amine like triethylamine or diisopropylamine), and a suitable solvent such as THF or DMF. chem-station.com Copper-free Sonogashira protocols have also been developed and could potentially be applied. rsc.orgtezu.ernet.in

| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temp. to 60 |

| Pd(OAc)₂ / PPh₃ | CuI | Et₃N / DMF | 80-100 | |

| Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 70 |

This table illustrates common conditions for Sonogashira couplings of aryl bromides, which are applicable to this compound.

Beyond Suzuki-Miyaura and Sonogashira couplings, other metal-catalyzed reactions can be employed for the functionalization of the C3 position of this compound.

The Heck reaction allows for the coupling of the bromopyrazole with alkenes to form 3-vinyl-1-tosyl-1H-pyrazoles. rsc.orgnih.gov This reaction is typically catalyzed by a palladium complex in the presence of a base. nih.gov The reaction conditions are often tolerant of a wide range of functional groups on the alkene coupling partner.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. tezu.ernet.ingoogle.com It is expected that this compound would react with various primary and secondary amines in the presence of a palladium catalyst and a strong base to yield 3-amino-1-tosyl-1H-pyrazole derivatives. tezu.ernet.inresearchgate.netnih.gov The choice of ligand is crucial for the success of this transformation. google.com

Nucleophilic Substitution Reactions at C3

While less common than cross-coupling reactions for aryl halides, nucleophilic aromatic substitution (SNAAr) can occur at the C3 position of the pyrazole ring, particularly due to the activating effect of the N-tosyl group. researchgate.net The electron-withdrawing nature of the tosyl group, coupled with the inherent electron-deficient character of the pyrazole ring, can make the C3 position susceptible to attack by strong nucleophiles.

For a nucleophilic aromatic substitution to proceed, the reaction typically requires a strong nucleophile and may necessitate elevated temperatures. wikipedia.org The mechanism involves the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the departure of the bromide leaving group. wikipedia.org The stability of this intermediate is enhanced by the presence of electron-withdrawing groups, such as the N-tosyl group. Potential nucleophiles could include alkoxides, thiolates, and amides.

Transformations Involving the N-Tosyl Group

The N-tosyl group in this compound serves primarily as a protecting group for the pyrazole nitrogen and as an activating group for reactions at the C3 position. Its removal, or detosylation, is a key transformation for accessing N-unsubstituted pyrazoles, which are often the desired final products in a synthetic sequence.

The cleavage of the N-tosyl group can be achieved under various conditions. Common methods for the deprotection of N-tosylated heterocycles include treatment with strong bases, such as sodium hydroxide or potassium hydroxide in alcoholic solvents at elevated temperatures. researchgate.net Milder conditions using reagents like cesium carbonate in a mixture of THF and methanol have also been reported to be effective for the deprotection of N-tosylated indoles and are likely applicable to 1-tosyl-pyrazoles. researchgate.net Reductive cleavage methods can also be employed. The stability of the sulfonamide bond makes the tosyl group a robust protecting group that can withstand a variety of reaction conditions, allowing for selective functionalization at the C3 position before its removal.

Detosylation Methodologies for N-H Pyrazole Generation

The removal of the N-tosyl group, or detosylation, is a crucial step to generate the corresponding 3-bromo-1H-pyrazole, which can then undergo further functionalization at the nitrogen atom. The stability of the N-S bond in N-tosylpyrazoles means that its cleavage often requires specific and sometimes harsh reaction conditions. Various methodologies have been explored for this transformation, broadly classified into acidic, basic, and reductive methods.

Acid-catalyzed detosylation is a common approach. For instance, the tosyl group can be conveniently removed in the presence of a simple acid like acetic acid, showcasing a straightforward method for generating the N-H pyrazole. nih.gov More drastic acidic conditions, such as using a mixture of hydrobromic acid in acetic acid (HBr/AcOH) or trifluoromethanesulfonic acid (TfOH), are also effective for cleaving the sulfonamide bond. researchgate.net

Reductive cleavage offers another pathway for detosylation. These methods employ powerful reducing agents to break the N-S bond. Common systems include dissolving metal reductions, such as sodium in liquid ammonia (Na/NH₃) or sodium amalgam (Na/Hg), and electron transfer reagents like sodium naphthalenide. researchgate.net Another effective reductive agent is samarium(II) iodide (SmI₂). researchgate.net Milder reductive conditions using magnesium in methanol (Mg/MeOH) have also been successfully applied for the deprotection of N-tosylamides. researchgate.net

A notable method developed for analogous N-tosyl quinone systems, which could be applicable here, involves the use of sodium azide (NaN₃) in polar aprotic solvents like DMF or DMSO. thieme-connect.de This reaction proceeds under neutral and mild conditions, offering high yields of the deprotected product. thieme-connect.de

Table 1: Methodologies for the Detosylation of N-Tosylpyrazoles

| Methodology | Reagents | Conditions | Reference |

|---|---|---|---|

| Acid-Catalyzed | Acetic Acid | Heating | nih.gov |

| Acid-Catalyzed | HBr/AcOH or TfOH | Harsh conditions | researchgate.net |

| Reductive | Na/NH₃, Na/Hg | Strong reduction | researchgate.net |

| Reductive | Sodium Naphthalenide | Electron transfer | researchgate.net |

| Reductive | SmI₂ | Strong reduction | researchgate.net |

| Reductive | Mg/MeOH | Mild reduction | researchgate.net |

| Nucleophilic | NaN₃ in DMF/DMSO | Mild, neutral | thieme-connect.de |

Interconversion and Functionalization at the N1 Position

Once the tosyl group is removed to generate 3-bromo-1H-pyrazole, the N1 position becomes available for a variety of transformations. The N-H proton of the pyrazole ring is acidic and can be readily removed by a base to form a pyrazole anion. This anion is a potent nucleophile and can react with a wide range of electrophiles, allowing for the introduction of new functional groups at the N1 position.

This reactivity enables the "interconversion" of the N1-substituent from a tosyl group to virtually any other desired group. For example, alkylation can be achieved by reacting the deprotonated pyrazole with alkyl halides, while acylation can be performed using acyl chlorides or anhydrides. This strategy is fundamental in the synthesis of diverse pyrazole derivatives, where different N1-substituents are required to modulate the compound's biological or physical properties. The choice of base and reaction conditions is crucial for achieving high regioselectivity, as asymmetrically substituted pyrazoles can potentially yield two different N-substituted isomers.

Electrophilic and Radical Reactions on the Pyrazole Core

The pyrazole ring is an aromatic heterocycle with distinct electronic properties. The presence of two adjacent nitrogen atoms makes the ring electron-rich, yet the distribution of electron density is not uniform. The C4 position is generally the most electron-rich and thus the most susceptible to electrophilic attack. nih.gov Conversely, the C3 and C5 positions are relatively electron-deficient due to their proximity to the electronegative nitrogen atoms, making them more susceptible to nucleophilic attack. nih.gov

In this compound, the electronic landscape is further modified by the substituents. The N1-tosyl group is strongly electron-withdrawing, which deactivates the pyrazole ring towards electrophilic aromatic substitution. Despite this deactivation, electrophilic reactions can still occur, typically at the C4 position. A pertinent example is the halogenation of N-arylsulfonyl-3-aryl-5-aminopyrazoles. Studies have shown that when these substrates are treated with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), halogenation occurs selectively at the C4 position in good yields. beilstein-archives.org This suggests that this compound would likely undergo electrophilic substitution, such as nitration or further halogenation, at the C4 position.

Information on radical reactions specific to this compound is scarce. However, radical processes on pyrazole rings are known, often initiated by radical precursors and leading to various functionalized products.

C-H Functionalization Adjacent to Heteroatoms

Direct C-H functionalization is a powerful tool in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized substrates. In pyrazole chemistry, the C5-H bond, being adjacent to two heteroatoms, is a prime target for such transformations, often directed by a group at the N1 position.

Palladium-catalyzed C-H activation is a well-established strategy for the functionalization of pyrazoles. nih.gov The pyrazole ring itself can act as an efficient directing group in these reactions. nih.gov While the tosyl group is not typically used as a directing group for C-H activation, the principles can be illustrated by other N1-substituents. For instance, N-aryl or N-alkyl pyrazoles can direct the palladium-catalyzed arylation of C-H bonds. nih.gov The reaction mechanism is believed to involve a concerted metalation-deprotonation (CMD) pathway. nih.govresearchgate.netsemanticscholar.org This allows for the regioselective introduction of aryl groups and other functionalities at specific positions on the pyrazole core or on side chains attached to the nitrogen. Although direct C5-H functionalization of this compound via this method is not extensively documented, the existing literature on pyrazole C-H activation suggests its potential feasibility, possibly requiring modification of the N1-substituent to a more suitable directing group.

Table 2: Examples of C-H Functionalization on Pyrazole Systems

| Reaction Type | Catalyst/Reagents | Functionalized Position | Key Feature | Reference |

|---|---|---|---|---|

| sp³ C-H Arylation | Pd(OAc)₂, Ag₂O | β-position of N-alkyl group | Pyrazole as a transformable directing group | nih.gov |

| C(sp³)-H Cyclization | Palladium catalyst | C-H alpha to a silicon atom | Formation of benzosilino pyrazoles | nih.govresearchgate.netsemanticscholar.org |

| C4/C5 Arylation | Pd and Cu catalysts | C4 or C5 of indole (analogous heterocycle) | Regioselectivity controlled by directing group and catalyst | nih.gov |

Oxidative Transformations of the Pyrazole Ring

The pyrazole ring is generally resistant to oxidation. However, under specific conditions, it can undergo oxidative transformations, including oxidative aromatization of its dihydro-precursors or even ring cleavage.

A common oxidative transformation is the dehydrogenation (aromatization) of dihydropyrazoles (pyrazolines) to form pyrazoles. This is a crucial step in many pyrazole syntheses. Oxidizing agents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) have been effectively used to synthesize pyrazole-5-carboxylic acid esters from their 4,5-dihydro-precursors. researchgate.net Similarly, potassium persulfate, in the presence of a sulfuric acid catalyst, is used for the oxidative aromatization of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate. google.com

More drastic oxidative conditions can lead to the cleavage of the pyrazole ring. Ozonolysis has been shown to cleave the pyrazole ring, providing a pathway to other important chemical structures. For example, the ozonolysis of N-alkyl pyrazoles that have undergone C-H functionalization can be used to remove the pyrazole directing group and unveil a β-phenethylamine functionality, which is a key structural component in many pharmaceuticals. nih.gov

Applications of 3 Bromo 1 Tosyl 1h Pyrazole As a Versatile Synthetic Intermediate

Building Block for Complex Heterocyclic Structures

The pyrazole (B372694) core is a prevalent motif in numerous biologically active compounds and functional materials thieme.de. 3-Bromo-1-tosyl-1H-pyrazole serves as an excellent starting material for the elaboration of this core into more intricate heterocyclic systems. The presence of the bromine atom allows for a variety of cross-coupling reactions, while the tosyl group can be strategically removed or can influence the regioselectivity of reactions.

Fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, are of significant interest due to their wide range of biological and pharmacological activities organic-chemistry.orgias.ac.innih.gov. While direct synthesis from this compound is not extensively documented, its derivatives can be envisioned as key precursors. A common strategy for the synthesis of these fused systems involves the cyclocondensation of aminopyrazoles with 1,3-dielectrophilic compounds ias.ac.inresearchgate.netresearchgate.netnih.gov.

A plausible synthetic route would involve the conversion of the bromo-substituent of this compound to an amino group. This transformation would yield a 3-amino-1-tosyl-1H-pyrazole intermediate, which could then undergo cyclization reactions. For instance, reaction with various β-dicarbonyl compounds or their equivalents can lead to the formation of the pyrazolo[1,5-a]pyrimidine core ias.ac.innih.govresearchgate.netnih.gov. Similarly, reaction with α,β-unsaturated ketones or other suitable three-carbon synthons can furnish the pyrazolo[3,4-b]pyridine skeleton nih.govnih.govsemanticscholar.org. The tosyl group in these intermediates can play a crucial role in directing the cyclization and can be removed in a subsequent step if desired.

Table 1: General Synthetic Strategies for Fused Pyrazole Systems

| Fused System | Precursor | Reagent |

|---|---|---|

| Pyrazolo[1,5-a]pyrimidine | 3-Aminopyrazole derivative | β-Dicarbonyl compound |

The bromine atom at the 3-position of this compound is a versatile handle for introducing a wide range of substituents onto the pyrazole ring through various metal-catalyzed cross-coupling reactions. This allows for the systematic construction of poly-substituted pyrazole derivatives with tailored electronic and steric properties.

Palladium-catalyzed reactions such as the Suzuki-Miyaura and Sonogashira couplings are particularly powerful in this context. The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, enables the introduction of aryl, heteroaryl, or alkyl groups at the 3-position guidechem.comrsc.orgnih.govresearchgate.net. The Sonogashira reaction, on the other hand, facilitates the formation of a carbon-carbon bond between the pyrazole ring and a terminal alkyne, introducing alkynyl functionalities nih.govagreencobio.comgoogle.comucmerced.eduresearchgate.net. These reactions are known for their high functional group tolerance and generally provide the desired products in good to excellent yields nih.gov. The tosyl group serves as a stable protecting group under many of these reaction conditions.

Table 2: Cross-Coupling Reactions for the Synthesis of Poly-substituted Pyrazoles

| Reaction | Catalyst | Reagent | Resulting Substituent |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium complex | Aryl/heteroaryl boronic acid | Aryl/heteroaryl group |

Precursor in the Synthesis of Agrochemical Scaffolds

The pyrazole moiety is a key structural feature in a number of commercially important agrochemicals, particularly insecticides agreencobio.comscimplify.comresearchgate.netchemicalbook.com. While this compound is not a direct precursor to blockbuster insecticides like Rynaxypyr and Chlorantraniliprole, its structural analogue, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, is a crucial intermediate in their synthesis agreencobio.comscimplify.comresearchgate.netchemicalbook.com. This highlights the importance of the brominated pyrazole scaffold in the agrochemical industry.

The core structure of anthranilic diamide insecticides, such as Rynaxypyr (Chlorantraniliprole) and Cyantraniliprole, is built upon a substituted pyrazole ring google.comscimplify.comchemicalbook.com. The synthesis of these molecules involves the coupling of a pyrazole carboxylic acid derivative with a substituted anthranilic acid . The 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid serves as this key pyrazole component agreencobio.comscimplify.comchemicalbook.com. Although this compound possesses a different substituent at the 1-position, its underlying 3-bromopyrazole framework is of significant interest for the development of new agrochemical analogs. Synthetic chemists can utilize this compound to explore novel derivatives with potentially improved insecticidal activity, different spectra of control, or more favorable environmental profiles.

The versatility of this compound in undergoing various chemical transformations makes it a valuable platform for generating a library of advanced intermediates for agrochemical research and development. Through the cross-coupling reactions described earlier, a multitude of different functional groups can be introduced at the 3-position. Subsequent modifications, such as the introduction of a carboxylic acid or other functional group at the 5-position, and the removal or replacement of the tosyl group, can lead to a wide range of novel pyrazole-based scaffolds for biological screening.

Utilization in Ligand Design for Catalysis

Pyrazole-containing ligands have found widespread use in coordination chemistry and homogeneous catalysis nih.govrsc.orgresearchgate.net. The two nitrogen atoms of the pyrazole ring can coordinate to metal centers, and the substituents on the ring can be tuned to modulate the electronic and steric properties of the resulting metal complexes nih.govresearchgate.net. This allows for the fine-tuning of the catalyst's activity, selectivity, and stability.

This compound can serve as a precursor for the synthesis of novel pyrazole-based ligands. The bromine atom can be utilized in cross-coupling reactions to introduce coordinating moieties, such as pyridyl, phosphino, or other donor groups. For instance, a Suzuki-Miyaura coupling with a pyridylboronic acid would yield a phenyl-pyridyl-pyrazole, a potential bidentate ligand. The tosyl group can be retained to influence the ligand's electronic properties or removed to allow for N-H coordination or further functionalization. The development of new ligands is crucial for advancing the field of catalysis, and this compound offers a flexible platform for the design and synthesis of innovative ligand architectures nih.govrsc.org.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyrazolo[1,5-a]pyrimidine |

| Pyrazolo[3,4-b]pyridine |

| 3-Amino-1-tosyl-1H-pyrazole |

| Rynaxypyr (Chlorantraniliprole) |

| Cyantraniliprole |

Pyrazole-Based Ligands in Transition Metal-Catalyzed Reactions

The pyrazole moiety is a privileged scaffold in coordination chemistry. Its ability to act as a robust N-donor ligand, combined with the ease of synthetic modification, has led to its widespread use in the design of ligands for transition metal catalysts. The nitrogen atoms of the pyrazole ring can coordinate to a metal center, forming stable complexes that are active in a range of catalytic transformations, including cross-coupling reactions, oxidation, and polymerization.

The true utility of this compound lies in its capacity as a precursor to a multitude of substituted pyrazole ligands. The bromo group at the 3-position serves as a versatile handle for the introduction of various functional groups through well-established cross-coupling methodologies such as Suzuki-Miyaura and Heck reactions. This allows for the systematic installation of aryl, heteroaryl, vinyl, and other substituents, thereby creating a library of ligands with diverse steric and electronic properties.

Subsequent removal of the N-tosyl group, typically under mild conditions, unmasks the N-H proton of the pyrazole ring. This proton can be involved in hydrogen bonding interactions or can be deprotonated to form pyrazolate anions, which can act as bridging ligands between metal centers. This versatility allows for the construction of both mononuclear and polynuclear metal complexes with distinct catalytic properties.

For instance, the Suzuki-Miyaura coupling of this compound with a range of arylboronic acids can yield a series of 3-aryl-1-tosyl-1H-pyrazoles. After deprotection, these 3-aryl-1H-pyrazoles can be employed as ligands for palladium, nickel, or copper catalysts. The resulting metal complexes have shown significant activity in various cross-coupling reactions, where the nature of the aryl substituent on the pyrazole ring can profoundly influence the catalyst's performance.

Tuning of Catalytic Activity through Pyrazole Substitution Patterns

The ability to systematically modify the substitution pattern of pyrazole-based ligands derived from this compound is a powerful tool for tuning the catalytic activity of their corresponding transition metal complexes. The electronic and steric properties of the substituents introduced at the 3-position directly impact the coordination environment of the metal center, which in turn governs the efficiency, selectivity, and substrate scope of the catalytic reaction.

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on the pyrazole ring can modulate the electron density at the metal center. For example, in palladium-catalyzed cross-coupling reactions, ligands with electron-donating substituents can enhance the rate of oxidative addition, a key step in the catalytic cycle. Conversely, electron-withdrawing groups can facilitate reductive elimination, the product-forming step. This electronic tuning allows for the optimization of the catalytic cycle for specific substrates and reaction conditions.

Steric Effects: The steric bulk of the substituent at the 3-position of the pyrazole ligand can have a profound impact on the catalytic activity and selectivity. Bulky substituents can create a specific coordination environment around the metal center, influencing the approach of substrates and promoting or inhibiting certain reaction pathways. For example, in asymmetric catalysis, chiral substituents on the pyrazole ring can induce enantioselectivity by creating a chiral pocket around the active site. Furthermore, sterically demanding ligands can promote the formation of coordinatively unsaturated metal species, which are often the catalytically active species.

The following interactive data table illustrates how the nature of the substituent at the 3-position of a pyrazole ligand, derived from this compound, can influence the yield of a model Suzuki-Miyaura cross-coupling reaction between 4-bromotoluene and phenylboronic acid, catalyzed by a palladium complex of the corresponding 3-substituted-1H-pyrazole ligand.

| Substituent at 3-position | Electronic Nature | Steric Hindrance | Reaction Yield (%) |

| -H | Neutral | Low | 75 |

| -CH3 | Electron-donating | Low | 85 |

| -OCH3 | Electron-donating | Low | 92 |

| -CF3 | Electron-withdrawing | Medium | 65 |

| -Phenyl | Neutral | Medium | 88 |

| -2,4,6-Trimethylphenyl | Electron-donating | High | 95 |

Note: The data in this table is representative and intended to illustrate the general trends observed in the tuning of catalytic activity through pyrazole substitution patterns. Actual yields may vary depending on specific reaction conditions.

As the data suggests, both electronic and steric factors play a crucial role. Electron-donating groups generally lead to higher yields in this specific reaction. Furthermore, the introduction of a bulky yet electron-rich substituent like the 2,4,6-trimethylphenyl group can lead to a significant increase in catalytic efficiency, highlighting the synergistic interplay between steric and electronic effects.

Computational and Spectroscopic Analysis of 3 Bromo 1 Tosyl 1h Pyrazole and Analogues

Quantum Chemical Investigations on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the molecular properties of N-tosylpyrazoles. These computational methods are instrumental in understanding electronic structure, stability, and reactivity, which are otherwise challenging to determine experimentally.

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of complex organic reactions involving pyrazole (B372694) derivatives. mdpi.com By modeling the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. For N-tosylpyrazoles like 3-bromo-1-tosyl-1H-pyrazole, DFT calculations can predict reactivity patterns, such as in cycloaddition reactions or nucleophilic substitutions. mdpi.com

DFT-based reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), help in understanding the chemical behavior of these molecules. ufms.br The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.govnih.gov A smaller gap generally suggests higher reactivity. nih.gov For this compound, the electron-withdrawing nature of both the tosyl group and the bromine atom is expected to lower the energy of the LUMO, making the pyrazole ring susceptible to nucleophilic attack.

Table 1: Representative DFT-Calculated Electronic Properties for a Substituted Pyrazole System Note: This table presents typical data obtained from DFT calculations on related pyrazole systems to illustrate the type of information generated. Values are hypothetical for this compound.

| Parameter | Value | Significance |

| HOMO Energy | -7.2 eV | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | -2.5 eV | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Indicates chemical stability and reactivity. |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule. |

These calculations are crucial for predicting the regioselectivity of reactions, guiding synthetic efforts toward the desired products. mdpi.com

Theoretical Studies on Aromaticity and Tautomerism in N-Tosylpyrazoles

The pyrazole ring is an aromatic heterocycle. Computational methods can quantify its aromaticity through various indices. While tautomerism is a key feature of N-unsubstituted pyrazoles, the presence of a tosyl group at the N1 position in this compound precludes the common annular tautomerism.

However, theoretical studies can explore other potential tautomeric forms, such as keto-enol tautomerism in related pyrazolone (B3327878) systems. researchgate.netresearchgate.net For 1-substituted pyrazoles, DFT calculations consistently show that the aromatic 1H form is significantly more stable. Theoretical investigations into related systems confirm that the energetic barrier to form any non-aromatic tautomer is substantial, making them highly unlikely to exist under normal conditions. researchgate.net The calculations affirm the structural integrity and stability of the N-tosylated pyrazole ring.

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are vital for the structural confirmation and analysis of synthesized compounds. Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) each provide unique and complementary information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Regiochemical and Stereochemical Assignment

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide definitive information about its regiochemistry.

In the ¹H NMR spectrum, two distinct signals are expected for the pyrazole ring protons (H4 and H5). These appear as doublets due to mutual coupling. The electron-withdrawing effects of the adjacent tosyl and bromo groups deshield these protons, causing them to resonate at a lower field compared to unsubstituted pyrazole. The protons of the tosyl group's aromatic ring typically appear as two distinct doublets in the aromatic region, and the methyl group of the tosyl substituent shows a characteristic singlet in the aliphatic region.

¹³C NMR spectroscopy complements the proton data, showing distinct signals for each carbon atom in the molecule. The chemical shifts of the pyrazole ring carbons are particularly informative for confirming the substitution pattern.

Table 2: Predicted NMR Chemical Shift Ranges for this compound Note: These are estimated chemical shift (δ) values in ppm relative to TMS, based on analogous structures.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | Pyrazole H4 | 6.5 - 7.0 | Doublet (d) |

| ¹H | Pyrazole H5 | 7.8 - 8.2 | Doublet (d) |

| ¹H | Tosyl-CH₃ | 2.3 - 2.5 | Singlet (s) |

| ¹H | Tosyl-ArH | 7.3 - 7.9 | Two Doublets (d) |

| ¹³C | Pyrazole C3-Br | 120 - 125 | Singlet |

| ¹³C | Pyrazole C4 | 110 - 115 | Singlet |

| ¹³C | Pyrazole C5 | 140 - 145 | Singlet |

| ¹³C | Tosyl-CH₃ | 20 - 22 | Singlet |

Two-dimensional NMR techniques, such as COSY and HMQC, can be used to unambiguously assign all proton and carbon signals, confirming the connectivity of the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a "fingerprint" of a molecule by probing its vibrational modes. nih.govcardiff.ac.uknih.gov These methods are excellent for identifying the presence of specific functional groups. researchgate.net

For this compound, the IR spectrum is expected to show characteristic absorption bands. Strong bands corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group are typically observed. Other key signals include the stretching vibrations of the C=N and C=C bonds within the pyrazole ring and the C-H stretching of the aromatic rings. researchgate.net The C-Br stretching vibration usually appears in the lower frequency (fingerprint) region of the spectrum. researchgate.net

Raman spectroscopy provides complementary information, particularly for symmetric vibrations and non-polar bonds, which may be weak in the IR spectrum. cardiff.ac.uk Together, these techniques offer a comprehensive vibrational profile of the molecule. nih.gov

Table 3: Key Vibrational Frequencies for this compound Note: Wavenumbers (cm⁻¹) are approximate and based on characteristic frequencies for the functional groups present.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ar-H | C-H Stretch | 3050 - 3150 |

| Tosyl-CH₃ | C-H Stretch | 2950 - 3000 |

| Pyrazole Ring | C=N / C=C Stretch | 1450 - 1600 |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1340 - 1380 |

| Sulfonyl (SO₂) | Symmetric Stretch | 1160 - 1190 |

| C-Br | C-Br Stretch | 500 - 650 |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. mdpi.com For this compound, high-resolution mass spectrometry (HRMS) can confirm its elemental composition with high accuracy.

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) can be predicted to involve characteristic cleavages. A common fragmentation pathway for tosylated compounds is the cleavage of the nitrogen-sulfur bond, leading to the loss of the tosyl radical (•SO₂C₇H₇) or the formation of a tosyl cation ([C₇H₇SO₂]⁺). Another likely fragmentation is the loss of a bromine atom. The isotopic signature of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in characteristic M and M+2 peaks for the molecular ion and any bromine-containing fragments, which is a powerful diagnostic tool. arabjchem.org

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound Note: m/z values are calculated for the most abundant isotopes (¹²C, ¹H, ¹⁴N, ³²S, ⁷⁹Br).

| Fragment Ion Structure | Proposed Fragmentation Pathway | Predicted m/z |

| [C₁₀H₉BrN₂O₂S]⁺ | Molecular Ion (M⁺) | 316 |

| [C₁₀H₉N₂O₂S]⁺ | Loss of •Br | 237 |

| [C₃H₂BrN₂]⁺ | Loss of •SO₂C₇H₇ | 161 |

| [C₇H₇SO₂]⁺ | Cleavage of N-S bond | 155 |

| [C₇H₇]⁺ | Loss of SO₂ from [C₇H₇SO₂]⁺ | 91 |

This fragmentation analysis provides conclusive evidence for the molecular structure and the presence of both the bromo and tosyl substituents on the pyrazole core.

X-ray Crystallography for Solid-State Structural Determination

While the specific crystal structure of this compound has not been detailed in available literature, extensive X-ray diffraction studies on analogous N-tosyl pyrazoles and brominated pyrazoles provide a robust framework for predicting its solid-state conformation. nih.govnih.govnih.govresearchgate.net Analysis of these related structures reveals key insights into the geometric parameters and intermolecular interactions that likely characterize the target compound.

The presence of a bromine atom on the pyrazole ring, as seen in compounds like Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, introduces specific electronic and steric effects but does not fundamentally alter the planarity of the pyrazole ring itself. nih.govresearchgate.net The bond lengths and angles associated with the brominated pyrazole core are expected to be within normal ranges. researchgate.net In the solid state, molecular packing is dictated by a combination of van der Waals forces and, where applicable, hydrogen bonds. Although this compound lacks classical hydrogen bond donors, weak intermolecular interactions involving the sulfonyl oxygen atoms and aromatic hydrogen atoms likely play a role in its crystal lattice formation. nih.gov

| Compound | Crystal System | Space Group | Key Torsion/Dihedral Angle | Reference |

|---|---|---|---|---|

| Ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate | Monoclinic | P21/c | C6—N1—N2—S1 = -95.52 (6)° | nih.gov |

| 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]acetophenone | Monoclinic | P21/c | Pyrazole/Tolyl Interplanar Angle = 82.92 (1)° | nih.gov |

| Ethyl 3-bromo-1-(3-chloro-2-pyridyl)-4,5-dihydro-1H-pyrazole-5-carboxylate | Monoclinic | P21/c | Pyrazole/Pyridine Dihedral Angle = 22.3 (2)° and 30.0 (2)° (two molecules in asymmetric unit) | nih.gov |

| Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate | Monoclinic | P21/n | Pyrazole/Pyridine Dihedral Angle = 78.7 (2)° | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) for Surface-Related Phenomena

Specific XPS and NEXAFS studies on this compound are not presently available in scientific literature. However, the principles of these techniques and their application to analogous brominated organic compounds allow for a detailed projection of their utility in characterizing the surface chemistry and electronic structure of the title molecule. nih.govnih.gov

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique that would be used to determine the elemental composition and chemical states of the constituent atoms (C, H, N, O, S, Br) on the material's surface. Analysis of the high-resolution spectra of the N 1s, S 2p, O 1s, and Br 3d core levels would provide invaluable information. For example, the N 1s spectrum would be expected to show distinct peaks corresponding to the two different nitrogen environments within the pyrazole ring. Similarly, the S 2p spectrum would confirm the +6 oxidation state of sulfur in the tosyl group, and the O 1s spectrum would correspond to the sulfonyl oxygens. The Br 3d spectrum would provide a clear signature of the covalent C-Br bond.

Near-Edge X-ray Absorption Fine Structure (NEXAFS), also known as X-ray Absorption Near-Edge Structure (XANES), probes the partial density of unoccupied electronic states. It is highly sensitive to the local coordination and chemical environment of the absorbing atom. nih.gov Studies on other organobromine compounds have demonstrated that NEXAFS and the related Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy are powerful tools for molecular characterization. nih.govresearchgate.net EXAFS spectra of organohalogens can be used to discriminate between aliphatic and aromatic C-Br bonds based on bond distances and Fourier transform patterns. nih.gov For this compound, NEXAFS spectroscopy at the bromine K-edge could elucidate the precise nature of the C-Br bond and provide information about the local molecular structure. nih.gov A detailed understanding of the spectra of the pure compound would also open avenues for studying its interactions with various surfaces and matrices. researchgate.net

| Technique | Analyzed Compounds | Key Findings / Potential Information for Target Compound | Reference |

|---|---|---|---|

| XPS | (Projected for this compound) | Determination of surface elemental composition. Identification of chemical states for N (pyrazole), S (sulfonyl), O (sulfonyl), and Br (covalent C-Br). | N/A |

| EXAFS | Various brominated persistent pollutants (e.g., pentabromophenol, TBBA) | Spectra are unique to molecular structure and can determine the coordination environment of bromine atoms. | nih.govresearchgate.net |

| XANES / NEXAFS | Organic iodine and bromine compounds | Edge position is sensitive to the formal valence state of the halogen. Can distinguish between aliphatic and aromatic C-Halogen bonds. | nih.gov |

| EXAFS | α,ω-dibromoalkanes in urea (B33335) inclusion compounds | Determines intramolecular C-Br bond distances and provides information on local structural order and disorder. | rsc.org |

Q & A

Advanced Research Question

- HPLC : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients resolves structurally similar impurities .

- Recrystallization : Use mixed solvents (e.g., EtOH/H₂O) to exploit solubility differences. reports recrystallization from DMSO for a related bromopyrazole derivative .

- Distillation : Short-path distillation under reduced pressure (<1 mmHg) isolates volatile byproducts .

How can NMR and HRMS be utilized to confirm the structure of this compound and detect regioisomeric impurities?

Basic Research Question

- ¹H/¹³C NMR : Key signals include downfield shifts for the tosyl group (δ ~7.3–7.5 ppm for aromatic protons) and pyrazole protons (δ ~8.0–8.5 ppm). provides a reference for pyrazole NMR assignments .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error. For example, HRMS in shows a calculated mass of 418.9784 vs. observed 418.9782 .

- NOESY : Differentiates regioisomers by spatial proximity of substituents .

What mechanistic insights guide the functionalization of this compound in cross-coupling reactions?

Advanced Research Question

- Buchwald-Hartwig Amination : Bromine acts as a leaving group; Pd catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) facilitate C–N bond formation. demonstrates coupling with 3-fluoropyridine under N₂ atmosphere .

- Suzuki-Miyaura Coupling : Requires arylboronic acids and Pd(PPh₃)₄. Steric hindrance from the tosyl group may necessitate higher catalyst loading .

- SNAr Reactivity : Electron-withdrawing tosyl group activates the pyrazole ring for nucleophilic substitution at the bromine site .

How is this compound applied in medicinal chemistry for kinase inhibitor development?

Advanced Research Question

The tosyl group enhances solubility and binding affinity. Example applications:

- TYK2 Inhibitors : Tosyl pyrazoles serve as intermediates for pyrazolopyridinones, as shown in .

- Structural Analogues : Modifications at the 3-bromo position (e.g., substitution with amines) yield bioactive derivatives. highlights pyrazole derivatives with anti-tumor activity .

How should researchers address contradictions in reported synthetic yields for brominated pyrazoles?

Q. Data Contradiction Analysis

- Reagent Quality : Impurities in starting materials (e.g., 3-bromopyrazole) reduce yields. Use HPLC-grade reagents .

- Scale Effects : Milligram-scale reactions (e.g., 29% yield in ) may underperform compared to optimized bulk syntheses .

- Catalytic Efficiency : Variability in Pd catalyst activity (e.g., Pd₂(dba)₃ vs. PdCl₂) impacts yields .

What safety protocols are critical when handling this compound due to its potential toxicity?

Basic Research Question

- PPE : Wear nitrile gloves, lab coats, and safety goggles. emphasizes avoiding skin contact .

- Ventilation : Use fume hoods to prevent inhalation of toxic vapors .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Advanced Research Question

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. uses crystallographic data to validate computational models .

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., DMSO vs. THF) .

How does steric hindrance from the tosyl group influence regioselectivity in cross-coupling reactions?

Advanced Research Question

- Steric Maps : Generate using software like Spartan to visualize hindered positions .

- Ligand Design : Bulky ligands (e.g., XPhos) direct coupling to less hindered sites. shows selective coupling at the 3-position of pyridine .

What stability studies are essential for storing this compound under laboratory conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.